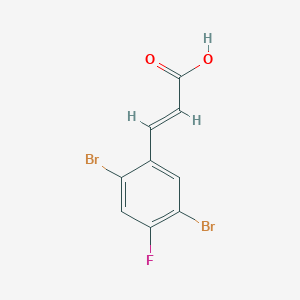

2,5-Dibromo-4-fluorocinnamic acid

描述

Structure

3D Structure

属性

分子式 |

C9H5Br2FO2 |

|---|---|

分子量 |

323.94 g/mol |

IUPAC 名称 |

(E)-3-(2,5-dibromo-4-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H5Br2FO2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ |

InChI 键 |

ZNAGOKHRVUGCMM-OWOJBTEDSA-N |

手性 SMILES |

C1=C(C(=CC(=C1Br)F)Br)/C=C/C(=O)O |

规范 SMILES |

C1=C(C(=CC(=C1Br)F)Br)C=CC(=O)O |

产品来源 |

United States |

Synthetic Methodologies and Chemo Selective Routes to 2,5 Dibromo 4 Fluorocinnamic Acid

Established and Classical Synthetic Approaches for Cinnamic Acid Derivatives

Traditional methods for forming the α,β-unsaturated carboxylic acid moiety of cinnamic acids remain fundamental in organic synthesis. These reactions are valued for their reliability, though they may sometimes require harsh conditions.

The Perkin reaction, first reported by William Henry Perkin in 1868, is a well-established method for synthesizing α,β-unsaturated aromatic acids. wikipedia.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst. wikipedia.orglongdom.orgiitk.ac.in While traditionally used for simpler aromatic aldehydes, it is applicable to the synthesis of substituted cinnamic acids, including halogenated variants. longdom.orgiitk.ac.in

For the synthesis of 2,5-Dibromo-4-fluorocinnamic acid, the aromatic aldehyde 2,5-dibromo-4-fluorobenzaldehyde (B8005701) would be condensed with acetic anhydride using sodium or potassium acetate (B1210297) as the weak base. jk-sci.com The reaction typically requires high temperatures (180-200°C) and extended reaction times. jk-sci.com The mechanism involves the formation of an enolate from the acetic anhydride, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and hydrolysis yield the final cinnamic acid product, predominantly as the more stable (E)-isomer. jk-sci.com

| Reactant | Reagent | Catalyst/Base | Expected Product |

| 2,5-Dibromo-4-fluorobenzaldehyde | Acetic anhydride | Sodium acetate | This compound |

The Knoevenagel condensation is another cornerstone reaction for C-C bond formation, providing a versatile route to cinnamic acids from aromatic aldehydes. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters, catalyzed by a weak base like an amine. wikipedia.orgsci-hub.se

A particularly relevant variant is the Doebner modification, which employs pyridine (B92270) as the catalyst and solvent and malonic acid as the active methylene component. wikipedia.org This procedure is highly effective for substituted benzaldehydes and has the advantage of proceeding via condensation followed by in-situ decarboxylation to yield the cinnamic acid directly. wikipedia.org The synthesis of this compound via this method would involve reacting 2,5-dibromo-4-fluorobenzaldehyde with malonic acid in the presence of a catalyst such as piperidine (B6355638) or a pyridine/piperidine mixture. wikipedia.orgtue.nl

| Reactant | Reagent | Catalyst/Base | Expected Product |

| 2,5-Dibromo-4-fluorobenzaldehyde | Malonic acid | Piperidine/Pyridine | This compound |

The Wittig reaction offers a highly stereoselective method for creating carbon-carbon double bonds, making it an excellent choice for synthesizing specific isomers of cinnamic acid derivatives. acs.org The reaction couples an aldehyde with a phosphorus ylide (a phosphorane). To synthesize cinnamic acids, a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane (B24862) is typically used, which reacts with the aldehyde to form an α,β-unsaturated ester (an ethyl cinnamate (B1238496) derivative). acs.orgscirp.org

This reaction is renowned for its high selectivity, yielding predominantly the (E)- or trans-isomer of the cinnamate ester. acs.org The resulting ester can then be hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide) to afford the desired carboxylic acid. researchgate.net One-pot procedures that combine the olefination and subsequent hydrolysis have been developed, offering a more streamlined approach. researchgate.netresearchgate.net The synthesis would proceed by reacting 2,5-dibromo-4-fluorobenzaldehyde with the stabilized ylide, followed by saponification of the intermediate ethyl ester.

| Step | Reactant | Reagent | Intermediate/Product |

| 1. Olefination | 2,5-Dibromo-4-fluorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 2,5-dibromo-4-fluorocinnamate |

| 2. Hydrolysis | Ethyl 2,5-dibromo-4-fluorocinnamate | Sodium Hydroxide (aq) | This compound |

Advanced and Modern Synthetic Techniques

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, reducing reaction times, and employing more versatile catalytic systems.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. tandfonline.combenthamdirect.comnih.gov This technology can be readily applied to classical reactions like the Knoevenagel condensation. researchgate.net

For the synthesis of this compound, a microwave-assisted Knoevenagel condensation between 2,5-dibromo-4-fluorobenzaldehyde and malonic acid can be performed. tandfonline.comthepharmajournal.com These reactions are often conducted under solvent-free conditions, using a solid support or a mediator like polyphosphate ester (PPE), which aligns with the principles of green chemistry. tandfonline.comresearchgate.net The rapid and intense heating generated by microwaves can accelerate the reaction from hours to mere minutes. tandfonline.com

| Method | Typical Reaction Time | Conditions | Yield |

| Conventional Heating | Several hours | Reflux in solvent (e.g., pyridine) | Good to Excellent |

| Microwave Irradiation | 2-10 minutes | Solvent-free, PPE mediator | Excellent tandfonline.com |

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing complex organic molecules, including cinnamic acid derivatives.

The Heck reaction provides a direct method for synthesizing cinnamic acids by coupling an aryl halide with an alkene, such as acrylic acid or its esters, using a palladium catalyst. jocpr.commatthey.com To synthesize this compound, one could envision a Heck coupling between a tri-halogenated benzene (B151609), such as 1,4-dibromo-2-fluoro-5-iodobenzene, and acrylic acid. The reaction is typically chemo-selective, with the palladium catalyst preferentially inserting into the more reactive carbon-iodine bond. ajol.info This approach bypasses the need for the aldehyde intermediate.

| Aryl Halide | Alkene Partner | Catalyst | Expected Product |

| 1,4-Dibromo-2-fluoro-5-iodobenzene | Acrylic acid | Palladium(II) acetate / Phosphine (B1218219) ligand | This compound |

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. libretexts.orgyoutube.com While it can be used to construct the final C-C double bond, it is exceptionally useful for preparing the necessary substituted precursors. For instance, the key starting material, 2,5-dibromo-4-fluorobenzaldehyde, could be synthesized via a Suzuki coupling if a suitable boronic acid and halide precursor are available. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgyoutube.com

Chemo- and Regioselective Halogenation Reactions on Cinnamic Acid Scaffolds

The synthesis of this compound necessitates the selective introduction of two bromine atoms onto a 4-fluorocinnamic acid backbone. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. The fluorine atom at the C4 position is an ortho-, para-directing deactivator, while the acrylic acid side chain is a meta-directing deactivator. This creates a complex interplay of electronic and steric effects.

A plausible synthetic approach involves the direct bromination of 4-fluorocinnamic acid. The fluorine atom will direct the incoming electrophiles (bromine) to the ortho positions (C3 and C5) and the para position (already occupied by the acrylic acid group). The acrylic acid group, being a deactivating group, will direct incoming electrophiles to the meta positions (C3 and C5). Therefore, the positions ortho to the fluorine and meta to the acrylic acid side chain (C3 and C5) are activated towards electrophilic substitution.

The use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a catalyst, is a common strategy for regioselective bromination of activated aromatic rings. thieme-connect.desioc-journal.cn For instance, the monobromination of activated aromatics has been achieved with high para-selectivity using NBS in the presence of tetrabutylammonium (B224687) bromide. thieme-connect.de While this highlights the potential for selectivity, achieving dibromination at the specific C2 and C5 positions of 4-fluorocinnamic acid would likely require careful optimization of reaction conditions, including the choice of solvent, temperature, and catalyst.

A potential synthetic route could start from 2,4-difluoroaniline. Diazotization followed by a Heck-type reaction with acrylic acid could yield 2,4-difluorocinnamic acid. google.com Subsequent selective bromination would then be required. The presence of two fluorine atoms would influence the regioselectivity of the bromination, potentially favoring substitution at the C5 position. A second bromination step would then be necessary to introduce the bromine at the C2 position. The specific conditions for such a selective bromination would need to be experimentally determined.

Table 1: Regioselective Bromination Approaches

| Starting Material | Reagents | Potential Products | Remarks |

| 4-Fluorocinnamic acid | NBS, Catalyst | Mixture of mono- and di-brominated products | Regioselectivity is a major challenge. |

| 2,4-Difluorocinnamic acid | NBS, Catalyst | 5-Bromo-2,4-difluorocinnamic acid | Subsequent bromination at C2 would be required. |

Decarboxylative Halogenation Pathways for Bromination and Fluorination

Decarboxylative halogenation, also known as the Hunsdiecker reaction and its variations, offers an alternative route to vinyl halides from α,β-unsaturated carboxylic acids. tudelft.nlnih.gov This method involves the conversion of the carboxylic acid to a halide through the loss of carbon dioxide.

A chemoenzymatic approach for the decarboxylative bromination of cinnamic acids has been reported. tudelft.nlnih.gov This method utilizes the robust chloroperoxidase from Curvularia inaequalis (CiVCPO) to generate hypobromite (B1234621) from hydrogen peroxide and bromide ions. The hypobromite then reacts non-enzymatically with the α,β-unsaturated carboxylic acid to yield the corresponding vinyl bromide. tudelft.nl This reaction has been shown to be effective for a range of cinnamic acid derivatives. tudelft.nl Applying this to this compound could potentially lead to the corresponding β-bromostyrene derivative.

For decarboxylative fluorination, metal-free methods have been explored for α,β-unsaturated carboxylic acids, representing a complementary approach to traditional metal-catalyzed reactions. researchgate.net These reactions offer a potential pathway to introduce fluorine at the β-position of the acrylic acid moiety, although the direct application to a di-bromo substituted cinnamic acid would require further investigation.

Table 2: Decarboxylative Halogenation Methods

| Reaction Type | Reagents/Catalyst | Product Type | Key Features |

| Chemoenzymatic Decarboxylative Bromination | CiVCPO, H₂O₂, KBr | Vinyl bromide | Mild reaction conditions, high selectivity. tudelft.nl |

| Metal-Free Decarboxylative Fluorination | - | Vinyl fluoride (B91410) | Avoids the use of toxic metal catalysts. researchgate.net |

Enzymatic and Biocatalytic Approaches to Halogenated Cinnamic Acid Precursors

The use of enzymes in organic synthesis offers significant advantages in terms of selectivity and sustainability. Halogenating enzymes, particularly haloperoxidases, are capable of catalyzing the halogenation of various organic substrates under mild conditions. nih.gov

Chloroperoxidase from the fungus Caldariomyces fumago has been shown to catalyze the halogenation of trans-cinnamic acid and its derivatives in the presence of hydrogen peroxide and a halide ion (Cl⁻ or Br⁻). nih.gov The enzyme can convert cinnamic acids to 2-halo-3-hydroxycarboxylic acids. However, the substrate scope is limited, and cinnamic acids with electron-withdrawing groups, such as 4-chloro or 4-nitro, are not suitable substrates. nih.gov This suggests that the electronic properties of this compound might pose a challenge for this specific enzyme.

Another avenue is the enzymatic synthesis of halogenated aromatic amino acid precursors. For instance, halogenated derivatives of L-phenylalanine and L-tryptophan have been synthesized using enzymatic methods. researchgate.net These precursors could then be converted to the corresponding cinnamic acid derivatives through deamination reactions.

Table 3: Enzymatic Halogenation Approaches

| Enzyme | Substrate | Product | Remarks |

| Chloroperoxidase (C. fumago) | trans-Cinnamic acid | 2-Bromo-3-hydroxy-3-phenylpropanoic acid | Substrate specificity is a limitation. nih.gov |

| Various | Halogenated aromatic amino acids | Halogenated cinnamic acid precursors | Multi-step process involving deamination. |

Control of Stereochemistry in the α,β-Unsaturated Carboxylic Acid Moiety

The double bond in the α,β-unsaturated carboxylic acid moiety of this compound can exist as either the E (trans) or Z (cis) isomer. The stereochemistry of this double bond is often crucial for the biological activity and material properties of the compound. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

The Knoevenagel-Doebner condensation is a classical method for the synthesis of E-cinnamic acids with high stereoselectivity. researchgate.net This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a base, typically pyridine and piperidine. For the synthesis of this compound, this would involve the condensation of 2,5-dibromo-4-fluorobenzaldehyde with malonic acid.

The synthesis of the less stable Z-isomers is more challenging. Modified Horner-Wadsworth-Emmons (HWE) reactions have been developed to provide access to Z-cinnamic acids with high selectivity. researchgate.net These reactions often utilize specific phosphonate (B1237965) reagents and reaction conditions to favor the formation of the Z-isomer. The choice of the phosphonate reagent and the reaction temperature are critical factors in controlling the Z/E selectivity. researchgate.net The photochemical E/Z isomerization of cinnamic acids is another factor to consider, as the isomers can interconvert upon exposure to light. nih.gov

Table 4: Stereoselective Synthesis of Cinnamic Acid Isomers

| Method | Target Isomer | Key Reagents/Conditions | Selectivity |

| Knoevenagel-Doebner Condensation | E (trans) | Aromatic aldehyde, malonic acid, pyridine/piperidine | High E-selectivity researchgate.net |

| Modified Horner-Wadsworth-Emmons | Z (cis) | Specific phosphonate reagents, low temperature | High Z-selectivity researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. instituteofsustainabilitystudies.comyoutube.com In the synthesis of a highly functionalized molecule like this compound, the application of these principles is crucial to minimize the environmental impact. jddhs.comnih.govacs.org

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.com For example, catalytic methods are generally preferred over stoichiometric reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂. jddhs.com The use of less toxic halogenating agents like NBS instead of elemental bromine is also a step in this direction.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. youtube.com Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Catalysis: Employing catalytic methods, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and reduce waste. instituteofsustainabilitystudies.com The use of recyclable catalysts is particularly advantageous.

Renewable Feedstocks: While not directly applicable to the synthesis of this specific aromatic compound, the use of renewable starting materials is a core principle of green chemistry. instituteofsustainabilitystudies.com

The enzymatic and biocatalytic approaches discussed in section 2.2.5 are inherently greener than many traditional chemical methods as they operate under mild conditions in aqueous environments. nih.gov Similarly, the development of catalyst-free decarboxylation reactions aligns with the principles of green chemistry by avoiding the use of potentially toxic metal catalysts. researchgate.net

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of 2,5-Dibromo-4-fluorocinnamic acid is a primary site for various chemical transformations, including the formation of esters and amides, as well as decarboxylation under specific conditions. The electron-withdrawing nature of the halogenated phenyl ring enhances the electrophilicity of the carboxyl carbon, potentially influencing the rates and conditions of these reactions. stackexchange.comvedantu.comlibretexts.org

The conversion of this compound into its corresponding esters and amides represents a fundamental set of transformations for this molecule. These reactions are crucial for creating derivatives with altered solubility, biological activity, and chemical properties.

Esterification:

Standard esterification protocols, such as the Fischer-Speier esterification, are applicable to cinnamic acid and its derivatives. sapub.orguns.ac.idresearchgate.net This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, like sulfuric acid. uns.ac.idtjpr.org The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. For this compound, the strong electron-withdrawing effect of the di-bromo-fluoro substituted phenyl ring would likely facilitate this reaction by further polarizing the carbonyl group. stackexchange.com

A general procedure for the synthesis of cinnamic acid esters involves refluxing the cinnamic acid with the desired alcohol in the presence of a catalytic amount of concentrated sulfuric acid. tjpr.org Another approach utilizes a strong acid resin catalyst in a solvent-free system, which allows for the synthesis of various cinnamic acid esters and can be adapted for continuous flow processes. google.com

Table 1: General Conditions for Esterification of Cinnamic Acid Derivatives

| Reagents | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Cinnamic acid, Alcohol | Sulfuric Acid | Reflux | Cinnamic acid ester | uns.ac.idtjpr.org |

Amidation:

The synthesis of amides from this compound can be achieved through various modern coupling methods. beilstein-journals.orgresearchgate.netdntb.gov.uasemanticscholar.org These methods are often preferred over the direct reaction of the carboxylic acid with an amine, which typically requires harsh conditions. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl). beilstein-journals.orgdntb.gov.ua The reaction proceeds by the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.

Recent advancements have highlighted the use of other reagents for the amidation of cinnamic acids. For instance, a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (PPh₃) under ultrasound irradiation has been shown to be effective. beilstein-journals.org Borane-based reagents, such as BH₃·pyridine (B92270), have also been utilized to catalyze the direct amidation of cinnamic acid. beilstein-journals.org

Table 2: Reagents for Amidation of Cinnamic Acid Derivatives

| Coupling Reagent | Amine | Conditions | Product | Reference |

|---|---|---|---|---|

| DCC, NaHCO₃ | Various amines | Aqueous acetone, RT, 25h | Phenol amides | researchgate.netdntb.gov.ua |

| EDC·HCl | Various amines | Continuous flow | Cinnamic acid amides | beilstein-journals.org |

| TCCA/PPh₃ | Various amines | Ultrasound | Cinnamic acid amides | beilstein-journals.org |

A study on the synthesis of various cinnamic acid amides and esters for biological evaluation demonstrated the versatility of these synthetic transformations. nih.gov While this study did not specifically include this compound, the methodologies presented are broadly applicable to a range of substituted cinnamic acids.

The decarboxylation of aromatic carboxylic acids, the removal of the carboxyl group as carbon dioxide, is a reaction that typically requires elevated temperatures or the presence of a catalyst. numberanalytics.comwikipedia.org The stability of the resulting carbanion or radical intermediate is a key factor in determining the facility of this reaction. For this compound, the presence of multiple electron-withdrawing halogen substituents on the aromatic ring would destabilize a potential aryl carbanion intermediate, making direct decarboxylation challenging under typical thermal conditions.

Mechanistic studies on the decarboxylation of aromatic carboxylic acids suggest several possible pathways. unt.edunist.gov One common mechanism involves an acid-promoted ionic pathway where protonation of the aromatic ring facilitates the departure of CO₂. nist.gov However, this is more favorable for acids with electron-donating substituents. For unactivated or deactivated aromatic acids, free radical mechanisms may become more prominent at higher temperatures, potentially involving the formation of an aryl radical after the loss of CO₂. nist.gov The presence of carboxylate salts has been found to enhance the rate of decarboxylation in some cases. unt.edu Furthermore, transition metal catalysts, particularly copper compounds, are known to facilitate decarboxylation via the formation of carboxylate complexes. wikipedia.org Bimetallic nanoparticles on supported ionic liquid phases have also been shown to be effective for the selective decarboxylation of substituted benzoic acids. nih.gov

Reactions of the α,β-Unsaturated Alkene Moiety

The carbon-carbon double bond in this compound is activated towards nucleophilic attack due to its conjugation with the electron-withdrawing carboxylic acid group and the heavily halogenated phenyl ring. This makes it a substrate for a variety of addition and cycloaddition reactions.

Electrophilic Addition:

While alkenes typically undergo electrophilic addition, the double bond in this compound is electron-deficient. The strong electron-withdrawing character of the carboxyl group and the di-bromo-fluoro substituted phenyl ring deactivates the alkene towards attack by electrophiles. However, under forcing conditions or with highly reactive electrophiles, addition reactions can still occur. For example, the bromination of cinnamic acid proceeds via an electrophilic addition mechanism to yield 2,3-dibromo-3-phenylpropanoic acid. rsc.org The reaction is stereospecific, with the trans-alkene yielding the erythro diastereomer through an anti-addition pathway. It is expected that this compound would undergo a similar reaction, although the reaction rate might be slower due to the deactivating substituents.

Nucleophilic Addition:

The electron-poor nature of the alkene in this compound makes it an excellent candidate for nucleophilic conjugate addition, also known as Michael addition. libretexts.orgwikipedia.orglibretexts.org In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-addition product. A wide range of nucleophiles can participate in this reaction, including amines, thiols, and carbanions. wikipedia.org The use of chiral auxiliaries on the carboxylic acid function can lead to diastereoselective conjugate addition of nucleophiles. researchgate.netresearchgate.net A study on the thia-Michael addition to α,β-unsaturated carboxylic acids noted that the reaction with cinnamic acid derivatives was challenging, suggesting that steric and electronic factors play a significant role. rsc.org

[2+2] Cycloadditions:

Cinnamic acids are well-known to undergo photochemical [2+2] cycloaddition reactions, particularly in the solid state, to form cyclobutane (B1203170) derivatives known as truxillic and truxinic acids. digitellinc.combilkent.edu.trchemistry-online.comthieme-connect.comacs.orgrsc.org The regioselectivity and stereoselectivity of these reactions are highly dependent on the crystal packing of the cinnamic acid molecules. In solution, irradiation of cinnamic acids often leads to cis-trans isomerization as a competing process. bilkent.edu.tr Template-directed photochemical [2+2] cycloadditions have been developed to overcome the limitations of selectivity, allowing for both homo- and heterodimerization of cinnamic acid derivatives with high control over the stereochemical outcome. digitellinc.combilkent.edu.trthieme-connect.com Given its structure, this compound would be expected to participate in such photochemical cycloadditions.

Diels-Alder Reactions:

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. acs.orgjove.comlibretexts.orgsigmaaldrich.comjove.com The reaction is generally favored when the dienophile possesses electron-withdrawing groups. jove.comlibretexts.orgsigmaaldrich.comjove.com The α,β-unsaturated system in this compound, activated by both the carboxylic acid and the halogenated phenyl ring, makes it a potentially excellent dienophile. The reaction rate is expected to be enhanced by these electron-withdrawing substituents, which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. jove.comjove.com

Table 3: Factors Favoring Diels-Alder Reactions

| Component | Favorable Substituents | Rationale | Reference |

|---|---|---|---|

| Dienophile | Electron-withdrawing groups (e.g., -COOH, halogens) | Lowers LUMO energy, accelerates reaction | jove.comlibretexts.orgsigmaaldrich.comjove.com |

While no specific Diels-Alder reactions involving this compound have been documented in the searched literature, its electronic properties strongly suggest its utility as a reactive dienophile in such transformations.

The interconversion between the cis (Z) and trans (E) isomers of cinnamic acids is a well-studied phenomenon, primarily driven by photochemical energy. cdnsciencepub.comcdnsciencepub.comacs.orgresearchgate.net Irradiation of a solution of trans-cinnamic acid with ultraviolet light leads to the formation of a photostationary state, a mixture of the cis and trans isomers. cdnsciencepub.comcdnsciencepub.com The trans isomer is generally the more thermodynamically stable form. The isomerization proceeds through the excitation of a π-electron to a π* anti-bonding orbital, which allows for rotation around the central carbon-carbon single bond character of the excited state. researchgate.net

In the solid state, the photochemical behavior of cinnamic acids can be more complex, with a competition between cis-trans isomerization and [2+2] cycloaddition. rsc.org The specific outcome is dictated by the crystal lattice and the proximity of reactive double bonds. For this compound, it is expected that UV irradiation in solution would lead to a photostationary state containing a mixture of the cis and trans isomers. The thermal isomerization back to the more stable trans isomer is also a possible process, although it typically requires higher temperatures. cdnsciencepub.comcdnsciencepub.com

Reactivity of the Halogenated Aromatic Ring

The reactivity of the aromatic core of this compound is governed by the electronic and steric effects of its substituents: two bromine atoms, a fluorine atom, and the electron-withdrawing acrylic acid group. These features create a nuanced platform for both electrophilic and nucleophilic substitution reactions, as well as for transition metal-catalyzed transformations.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

While specific studies on the electrophilic and nucleophilic aromatic substitution of this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on fundamental principles of organic chemistry. The cinnamic acid moiety is a deactivating group and a meta-director for electrophilic aromatic substitution. However, the powerful ortho-, para-directing effects of the halogens, coupled with their deactivating nature, would likely lead to complex reactivity patterns. Any potential electrophilic substitution would be challenging due to the already electron-deficient nature of the ring and would likely occur at the C6 position, which is the least sterically hindered and activated by the para-fluorine and ortho-bromine.

Nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups ortho or para to a leaving group. In this molecule, the nitro group is absent, but the cumulative electron-withdrawing effect of the two bromines and the cinnamic acid group could potentially activate the fluorine atom for substitution by a strong nucleophile under forcing conditions. The benzyne (B1209423) mechanism, an alternative pathway for nucleophilic substitution, might be accessible through the use of a very strong base to deprotonate the ring, followed by elimination of HBr.

Palladium-Mediated Cross-Coupling Reactions at Aryl Halide Positions

The presence of two distinct carbon-bromine bonds on the aromatic ring makes this compound a prime candidate for selective palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are foundational in modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. nih.govpitt.edu

The regioselectivity of these couplings on di- or polyhalogenated substrates is often dictated by the relative reactivity of the C-X bonds. In the case of this compound, the C-Br bond at the 5-position is expected to be more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond at the 2-position. This is due to the greater steric hindrance at the 2-position, being flanked by the cinnamic acid group and a bromine atom. Studies on similar di-halogenated systems, such as 2,4-dibromoquinolines and 2,5-dibromo-3-hexylthiophene (B54134), have demonstrated that selective cross-coupling can be achieved at the more accessible and electronically favorable position. nih.govnih.gov For instance, the Suzuki coupling of 2,5-dibromo-3-hexylthiophene with arylboronic acids selectively occurs at the 5-position. nih.gov

Table 1: Predicted Regioselectivity in Palladium-Mediated Cross-Coupling of this compound

| Cross-Coupling Reaction | Reagent | Predicted Major Product |

| Suzuki Coupling | Arylboronic acid | 5-Aryl-2-bromo-4-fluorocinnamic acid |

| Heck Reaction | Alkene | (E)-3-(5-Alkenyl-2-bromo-4-fluorophenyl)acrylic acid |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-2-bromo-4-fluorocinnamic acid |

This table is based on predicted reactivity and not on published experimental data for this specific compound.

Catalytic Transformations of this compound

The catalytic transformations of this compound extend beyond the aromatic ring, with the potential for reactions involving the acrylic acid side chain.

Homogeneous and Heterogeneous Catalysis Studies

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is exemplified by the palladium-catalyzed cross-coupling reactions discussed previously. These reactions typically utilize soluble palladium complexes with phosphine (B1218219) ligands. nih.gov Heterogeneous catalysis, involving a solid-phase catalyst, could be employed for reactions such as hydrogenation of the alkene double bond. A heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas would likely reduce the cinnamic acid double bond to yield 2,5-Dibromo-4-fluorophenylpropanoic acid.

Gold-Catalyzed Cycloisomerizations and Other Transformations

Gold catalysis has emerged as a powerful tool for the cyclization of unsaturated systems. kuleuven.bechemistryviews.org While direct examples involving this compound are scarce, the cinnamic acid moiety presents a potential substrate for gold-catalyzed intramolecular reactions. Gold catalysts, typically Au(I) or Au(III) complexes, are soft Lewis acids that can activate alkynes, allenes, and alkenes towards nucleophilic attack. kuleuven.be

In the context of this compound, if a suitable nucleophile were present in a molecule derived from it, gold catalysis could facilitate cyclization. For example, conversion of the carboxylic acid to an amide with a tethered alkyne could set the stage for a gold-catalyzed cyclization to form a lactam. The principles of such transformations have been demonstrated in the synthesis of complex polycyclic natural products. rsc.org

Detailed Mechanistic Investigations

The mechanisms of the key transformations involving this compound are well-established for related substrates.

For palladium-catalyzed cross-coupling reactions, the catalytic cycle generally proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the more reactive C-Br bond (predicted to be at C5) to form a Pd(II) intermediate.

Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck): In a Suzuki reaction, an organoboron compound transfers its organic group to the palladium center. In a Sonogashira reaction, a copper acetylide undergoes transmetalation. In a Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond. wikipedia.orglibretexts.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond. nih.gov

Table 2: Key Mechanistic Steps in Palladium-Catalyzed Reactions

| Reaction | Oxidative Addition | Intermediate Step | Reductive Elimination |

| Suzuki | Pd(0) + Ar-Br → Ar-Pd(II)-Br | Transmetalation with R-B(OR)₂ | Ar-Pd(II)-R → Ar-R + Pd(0) |

| Heck | Pd(0) + Ar-Br → Ar-Pd(II)-Br | Migratory Insertion of alkene | β-Hydride elimination & reductive elimination |

| Sonogashira | Pd(0) + Ar-Br → Ar-Pd(II)-Br | Transmetalation with Cu-C≡CR | Ar-Pd(II)-C≡CR → Ar-C≡CR + Pd(0) |

This table presents a generalized mechanism.

In gold-catalyzed reactions, the mechanism typically involves the coordination of the gold catalyst to the π-system of the alkene or a potential alkyne derived from the cinnamic acid. This coordination renders the carbon-carbon multiple bond electrophilic and susceptible to attack by an intramolecular or intermolecular nucleophile, leading to cyclization. kuleuven.benih.gov

Kinetic Studies of Reaction Pathways3.5.2. Elucidation of Reaction Intermediates and Transition States

The generation of scientifically accurate content, including data tables and detailed research findings for these specific subsections, is entirely dependent on the existence of primary research. Without published kinetic studies or mechanistic investigations for this compound, an article that meets the user's requirements for detail and scientific accuracy cannot be constructed.

Such detailed mechanistic and kinetic research is highly specialized and is typically undertaken when a compound shows significant promise in a particular application, such as pharmaceuticals or materials science. The absence of this information in the public domain suggests that this compound has likely not been a focus of such intensive investigation.

Therefore, the request to generate an article with the specified outline and content cannot be fulfilled at this time due to the lack of available scientific data.

Advanced Spectroscopic and Structural Characterization

The precise architecture of 2,5-Dibromo-4-fluorocinnamic acid necessitates the use of sophisticated spectroscopic methods. The following sections detail the application of various advanced spectroscopic techniques to thoroughly characterize the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing a wealth of information about the connectivity and spatial arrangement of atoms.

While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, complex substitution patterns as seen in this compound often lead to overlapping signals and ambiguous assignments. Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, definitively connecting adjacent protons on the acrylic chain and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are employed to correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. This allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the phenyl ring and the stereochemistry of the double bond.

In the solid state, molecules can adopt different packing arrangements, known as polymorphs, which can significantly influence physical properties. Solid-state NMR (ssNMR) is a powerful tool for investigating these phenomena. drugbank.com By analyzing the ¹³C chemical shifts and cross-polarization magic angle spinning (CP-MAS) dynamics, different polymorphic forms of this compound could be identified and characterized. Furthermore, ssNMR can provide insights into the molecular dynamics in the solid state, such as the rotation of the phenyl ring or the dynamics of the carboxylic acid group, by measuring relaxation times and analyzing line shapes at different temperatures.

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique. esrf.fr The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. The presence of two ortho- and meta-bromo substituents and the cinnamic acid moiety will influence the electron density around the fluorine atom, resulting in a characteristic chemical shift. Furthermore, coupling between the ¹⁹F nucleus and the neighboring aromatic protons (³J(H-F) and ⁴J(H-F)) would be observable, providing additional confirmation of the substitution pattern. Computational methods can be used to predict ¹⁹F NMR chemical shifts, with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra. nih.govnih.gov

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.1 (Predicted) | s | 1H | -COOH |

| 8.05 (Predicted) | d | 1H | Ar-H |

| 7.70 (Predicted) | d | 1H | =CH-Ar |

| 7.60 (Predicted) | d | 1H | Ar-H |

| 6.50 (Predicted) | d | 1H | =CH-COOH |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| 171.0 (Predicted) | -COOH |

| 159.0 (d, ¹J(C-F)) (Predicted) | C-F |

| 142.0 (Predicted) | =CH-Ar |

| 135.0 (Predicted) | Ar-C |

| 132.0 (Predicted) | Ar-CH |

| 125.0 (Predicted) | C-Br |

| 120.0 (Predicted) | =CH-COOH |

| 118.0 (d, ²J(C-F)) (Predicted) | Ar-CH |

| 115.0 (Predicted) | C-Br |

Predicted ¹⁹F NMR Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| -110.0 (Predicted) | Ar-F |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule's functional groups.

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of this compound is expected to show characteristic absorption bands. The carboxylic acid group will exhibit a broad O-H stretching band around 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700 cm⁻¹. The C=C stretching of the acrylic chain and the aromatic ring will appear in the 1600-1450 cm⁻¹ region. The C-F bond will have a characteristic stretching vibration in the 1250-1000 cm⁻¹ region, while the C-Br stretches will be found at lower wavenumbers, typically below 800 cm⁻¹.

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 (Predicted) | O-H stretch (Carboxylic acid) |

| 1700 (Predicted) | C=O stretch (Carboxylic acid) |

| 1625 (Predicted) | C=C stretch (Alkene) |

| 1580, 1480 (Predicted) | C=C stretch (Aromatic) |

| 1250 (Predicted) | C-F stretch |

| 980 (Predicted) | =C-H bend (trans-Alkene) |

| < 800 (Predicted) | C-Br stretch |

Raman spectroscopy provides information about molecular vibrations that are complementary to FTIR. chemicalbook.com While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the symmetric stretching of the C=C double bond in the acrylic chain and the breathing modes of the aromatic ring are expected to produce strong Raman signals. nih.gov The C-Br bonds, being heavy and relatively non-polar, should also be Raman active. The combination of FTIR and Raman data provides a more complete picture of the vibrational landscape of the molecule. The dimerization of cinnamic acid and its derivatives can be followed by Raman spectroscopy, providing insights into reaction kinetics and mechanisms. esrf.fr

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

By diffracting X-rays through a single crystal of this compound, it would be possible to obtain its exact molecular structure, including bond lengths, bond angles, and torsion angles. This technique would unambiguously establish the conformation of the molecule in the solid state. Studies on other cinnamic acid derivatives have successfully employed this method to elucidate their structures. nih.gov

The crystal structure reveals not only the molecular geometry but also the packing of molecules within the crystal lattice. This allows for a detailed analysis of the intermolecular forces that govern the solid-state architecture. For cinnamic acids, the primary structural feature is often the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a crucial aspect of materials science and pharmaceutical development. Different polymorphs can exhibit distinct physical properties. While no specific polymorphism studies on this compound have been reported, this is an area of active investigation for many organic molecules.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecular species in a stoichiometric ratio, is another avenue for modifying the physicochemical properties of a compound. Investigating the co-crystallization of this compound with other molecules could lead to new materials with tailored properties.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are employed to probe the electronic transitions within a molecule.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated system of the aromatic ring and the acrylic acid side chain. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of the substituents on the benzene (B151609) ring. For comparison, trans-cinnamic acid exhibits a maximum absorbance at around 270 nm. researchgate.net The presence of bromine and fluorine atoms would likely cause a shift in the λmax value.

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. While many cinnamic acid derivatives are fluorescent, the presence of heavy atoms like bromine can sometimes quench fluorescence through enhanced intersystem crossing. The fluorescence emission spectrum, if observable, would provide further insights into the electronic structure and excited-state dynamics of the molecule. Studies on other cinnamic acid derivatives have shown that their fluorescence properties are influenced by their molecular structure and environment. researchgate.net

Excited State Properties and Photophysical Behavior

The photophysical behavior of cinnamic acid and its derivatives is a subject of considerable interest, with applications ranging from photo-responsive materials to biological studies. The presence of heavy atoms like bromine in this compound is anticipated to have a profound effect on its excited-state dynamics.

Mass Spectrometry for Mechanistic and Derivatization Studies

Mass spectrometry is a powerful tool for the structural elucidation and quantification of organic molecules. For a compound like this compound, various mass spectrometric techniques can provide valuable insights into its structure, reactivity, and potential applications.

High-Resolution Mass Spectrometry for Elucidating Reaction Products

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of unknown compounds and reaction products. In the context of this compound, HRMS would be crucial for identifying products from various chemical reactions, such as esterification, amidation, or cross-coupling reactions. The precise mass measurements provided by HRMS allow for the confident assignment of molecular formulas, which is the first step in the structural characterization of novel derivatives. Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) would be a particularly effective technique for separating and identifying products from complex reaction mixtures. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS studies would reveal characteristic fragmentation patterns.

Common fragmentation pathways for cinnamic acid derivatives include the loss of carbon dioxide (CO2) from the carboxylic acid group and cleavage of the propenoic acid side chain. mdpi.com The presence of two bromine atoms would introduce a distinctive isotopic pattern in the mass spectrum, aiding in the identification of bromine-containing fragments. The fragmentation of the aromatic ring could also provide information about the positions of the halogen substituents. A systematic analysis of the MS/MS spectra at different collision energies would allow for the construction of a detailed fragmentation pathway, which is essential for the unambiguous identification of this compound and its metabolites or degradation products in various matrices.

Application as a Matrix-Assisted Laser Desorption/Ionization (MALDI) Matrix and Thermal Stability Studies

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique widely used for the mass spectrometric analysis of large biomolecules and synthetic polymers. The choice of the matrix is critical for successful MALDI analysis. Cinnamic acid derivatives, such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid, are well-established MALDI matrices. nih.govnih.gov

The properties of this compound, including its strong UV absorption (a characteristic of cinnamic acids) and potential for co-crystallization with analytes, suggest its potential as a MALDI matrix. The bromine and fluorine substituents could influence its sublimation properties and vacuum stability, which are important characteristics for a good MALDI matrix. nih.gov

Thermal Stability: The thermal stability of a MALDI matrix is crucial to prevent its degradation under laser irradiation and in the high vacuum of the mass spectrometer. While no specific thermal stability data for this compound is available, related cinnamic acid derivatives used as MALDI matrices generally exhibit sufficient thermal stability. nih.gov Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be required to experimentally determine the melting point and decomposition temperature of this compound, thereby assessing its suitability as a robust MALDI matrix.

Derivatization, Analogue Synthesis, and Structure Property Relationships

Synthesis of Chemically Modified Derivatives of 2,5-Dibromo-4-fluorocinnamic Acid

The functional groups of this compound—the carboxylic acid, the alkene double bond, and the halogenated aromatic ring—offer distinct opportunities for chemical transformation.

The carboxylic acid group is readily converted into ester and amide derivatives through standard organic synthesis protocols. Esterification can be achieved via Fischer esterification, reacting the acid with an alcohol under acidic catalysis. Alternatively, for more sensitive alcohols, the acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the alcohol.

Amide synthesis typically involves the use of peptide coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the reaction between the carboxylic acid and a primary or secondary amine. These methods are widely applied to cinnamic acid and its analogues to produce a variety of derivatives. nih.govnih.govresearchgate.net The choice of alcohol or amine allows for the introduction of a wide range of functional groups, altering the molecule's steric and electronic properties.

Table 1: Representative Synthesis of Ester and Amide Derivatives This table is illustrative and based on general synthetic methods for cinnamic acids.

| Derivative Type | Reactants | Reagents & Conditions | Expected Product |

|---|---|---|---|

| Ester | This compound, Methanol | H₂SO₄ (catalyst), Reflux | Methyl 2,5-dibromo-4-fluorocinnamate |

| Amide | This compound, Aniline | EDC, DMAP, CH₂Cl₂ | N-phenyl-2,5-dibromo-4-fluorocinnamide |

The alkene double bond of the cinnamic acid side chain can be selectively reduced to yield a saturated phloroglucinol (B13840) analogue, 2,5-Dibromo-4-fluorophenylpropanoic acid. Catalytic hydrogenation is the most common method for this transformation. This reaction typically employs a noble metal catalyst, such as palladium on carbon (Pd/C) or rhodium, and a hydrogen source. researchgate.net Transfer hydrogenation, using a hydrogen donor like formic acid or ammonium (B1175870) formate, offers a safer and often highly selective alternative to using compressed hydrogen gas. chemmethod.comsciencemadness.orgresearchgate.net The reduction is highly chemoselective for the C=C double bond, leaving the carboxylic acid group and the aromatic ring intact under mild conditions. chemmethod.com The resulting saturated analogue, 2,5-Dibromo-4-fluorophenylpropanoic acid, lacks the rigidity of the parent compound, allowing for free rotation of the propanoic acid side chain. A related compound, 2,5-Dibromo-4-fluorophenylacetic acid, has also been documented. nih.gov

Table 2: Synthesis of the Saturated Side-Chain Analogue This table is based on established methods for cinnamic acid reduction.

| Reaction | Reactant | Reagents & Conditions | Expected Product |

|---|---|---|---|

| Catalytic Hydrogenation | This compound | H₂ (gas), Pd/C (catalyst), Ethanol (solvent) | 2,5-Dibromo-4-fluorophenylpropanoic acid |

| Transfer Hydrogenation | This compound | Formic acid, Triethylamine, Rhodium catalyst | 2,5-Dibromo-4-fluorophenylpropanoic acid |

Creating analogues with different halogen arrangements on the phenyl ring typically requires a de novo synthesis approach rather than direct modification of the existing 2,5-dibromo-4-fluoro pattern. This is because the direct, selective removal or replacement of a specific halogen on a polyhalogenated aromatic ring is chemically challenging. Therefore, the synthesis would begin with a differently substituted benzene (B151609) derivative, such as 4-bromo-2-fluorobenzoic acid chemicalbook.com or another suitable precursor. This starting material would then undergo a series of reactions, such as the Heck or Wittig reaction, to introduce the acrylic acid side chain, ultimately forming the desired cinnamic acid analogue. This strategy allows for the synthesis of a wide range of isomers to study the specific impact of halogen position on the molecule's properties.

Systemic Studies on the Influence of Substituents on Reactivity and Stereoselectivity

The substituents on the this compound ring system—two bromine atoms, one fluorine atom, and the acrylic acid group—exert significant electronic and steric effects that dictate the molecule's reactivity and the stereochemical outcome of its reactions. The bromine and fluorine atoms are electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic substitution.

Conversely, these electron-withdrawing groups influence the reactivity of the alkene double bond. For instance, in electrophilic addition reactions, such as bromination, the stereoselectivity is highly dependent on the stability of the intermediate. youtube.com For many cinnamic acids, the reaction proceeds through a bromonium ion intermediate, leading to anti-addition. rsc.org However, the presence of the phenyl group can stabilize a carbocation intermediate, potentially leading to a mixture of syn and anti addition products. acs.org The specific halogenation pattern of this compound would further modulate the stability of such intermediates, influencing the stereochemical course of the reaction. Studies on related cinnamic acids show that the reaction can be directed to selectively produce Z- or E-isomers of products like β-bromostyrenes depending on the reagents and conditions used. researchgate.netsharif.edu

Investigation of Structure-Property Relationships (excluding clinical/pharmacological properties)

The systematic modification of this compound allows for a detailed investigation of how specific structural elements correlate with its measurable physical and chemical properties, particularly its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the structure of this compound and its derivatives. The precise chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct signals, with their chemical shifts influenced by the adjacent halogen atoms. The fluorine atom would introduce characteristic splitting patterns (H-F coupling). The two vinyl protons of the acrylic acid side chain would appear as doublets with a large coupling constant (typically >15 Hz), confirming the trans (E) stereochemistry of the double bond.

In the ¹³C NMR spectrum, the carbons directly bonded to the halogens would show characteristic shifts. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons provide a map of the electron distribution in the ring.

IR spectroscopy would clearly show the characteristic absorptions of the functional groups: a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and a C=C stretch for the alkene. Any derivatization, such as conversion to an ester or amide, or reduction of the double bond, would result in predictable changes in these spectroscopic signatures, allowing for unambiguous structural confirmation.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound This table presents predicted values based on general NMR principles and data from similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

|---|---|---|---|

| Aromatic CH (C3-H) | ~8.0-8.2 | ~115-120 | Doublet, ³J(H,F) ≈ 6-8 Hz |

| Aromatic CH (C6-H) | ~7.8-8.0 | ~120-125 | Singlet (or small doublet from ⁴J(H,F)) |

| Vinyl CH (α to COOH) | ~6.4-6.6 | ~118-122 | Doublet, ³J(H,H) ≈ 16 Hz |

| Vinyl CH (β to COOH) | ~7.6-7.8 | ~140-145 | Doublet, ³J(H,H) ≈ 16 Hz |

| Carboxyl OH | ~12.0-13.0 | - | Broad singlet |

| C1 (C-COOH) | - | ~130-135 | |

| C2 (C-Br) | - | ~115-120 | |

| C4 (C-F) | - | ~158-162 | Doublet, ¹J(C,F) ≈ 250 Hz |

| C5 (C-Br) | - | ~110-115 | |

| Carboxyl C=O | - | ~168-172 |

Impact of Halogen Substitution on Electronic and Molecular Properties

The introduction of halogen atoms onto the aromatic ring of cinnamic acid derivatives profoundly influences their electronic and molecular characteristics. These modifications are a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's properties for specific applications. The nature of the halogen, its position on the phenyl ring, and the number of substitutions all play a critical role in determining the resulting electronic distribution, reactivity, and intermolecular interactions.

Research into halogen-substituted cinnamic acids has demonstrated that the type and position of the halogen have a marked effect on their biological efficacy. Studies have shown that for compounds with halogen substituents on the phenyl ring, the position, number of substituents, and the type of halogen all affect the biological activity. nih.gov For example, a chloro-substituted compound at the para-position was found to be more active in certain biological assays compared to its ortho-substituted counterpart. nih.gov

In the specific case of This compound , the presence of two bromine atoms and a fluorine atom on the phenyl ring creates a unique electronic environment. Both bromine and fluorine are electron-withdrawing through the inductive effect, which would be expected to lower the electron density of the aromatic ring and decrease the pKa of the carboxylic acid, making it a stronger acid compared to unsubstituted cinnamic acid.

The electronic properties of halogenated organic compounds are a subject of extensive research. A comprehensive analysis of C₁₆H₁₀X₂O₂ (where X = F, Cl, Br, I) compounds using Density Functional Theory (DFT) revealed that the substitution of different halogens significantly influences the electronic structure. nih.gov The study showed a systematic relationship between the crystal lattice constants and the atomic radius and electronegativity of the substituted halogen. nih.gov Furthermore, the electronic band structure analysis indicated that the band gap follows the pattern Br < Cl < F < I, suggesting that brominated derivatives may exhibit more pronounced semiconducting behavior. nih.gov The Partial Density of States (PDOS) curves confirmed the crucial role of halogen p orbitals in defining the properties of the upper valence bands. nih.gov

Physicochemical Properties of Related Cinnamic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Fluorocinnamic acid | C₉H₇FO₂ | 166.15 | 209-210 |

| a,b-Dibromocinnamic acid | C₉H₆Br₂O₂ | 305.95 | Not Available |

Data sourced from PubChem and commercial supplier information. nih.govnih.govsigmaaldrich.com

Spectroscopic Data of Related Cinnamic Acid Derivatives

| Compound Name | 1H NMR (DMSO-d6, δ, ppm) | 13C NMR (DMSO-d6, δ, ppm) |

| trans-4-Fluorocinnamic acid | 7.8-7.66 (m, 2H), 7.58 (d, J = 16.2 Hz, 1H), 7.3-7.16 (m, 2H), 6.5 (d, J = 16.2 Hz, 1H) | 167.5, 163.8 (d, J = 247.5 Hz), 142.8, 131.0 (d, J = 3.0 Hz), 130.5 (d, J = 8.2 Hz), 119.2, 115.9 (d, J = 21.7 Hz) |

Spectroscopic data for trans-4-fluorocinnamic acid is provided as a representative example of a halogenated cinnamic acid. rsc.org

The combined electron-withdrawing effects of two bromine atoms and a fluorine atom in This compound would likely lead to a significant modulation of its electronic properties compared to the mono-substituted analogues. The molecule's reactivity, crystal packing, and potential for intermolecular interactions would all be influenced by this specific substitution pattern, making it a compound of interest for further theoretical and experimental investigation.

Academic Applications in Chemical Science and Interdisciplinary Research

Utilization in Advanced Materials Science

The unique combination of bromine and fluorine substituents on the phenyl ring of 2,5-Dibromo-4-fluorocinnamic acid could theoretically impart desirable properties to materials, such as flame retardancy, high refractive index, and altered electronic characteristics. However, specific research demonstrating its use in this capacity is not readily found.

Integration into Functional Materials (e.g., liquid crystals, optical, electronic materials)

The incorporation of halogenated cinnamic acid derivatives into functional materials is a known strategy to modify their properties. For instance, the presence of a fluorine atom can influence liquid crystalline behavior and enhance optical and electronic properties. However, specific studies detailing the integration of this compound into liquid crystals or other optical and electronic materials are not present in the available literature. Research in this area tends to focus on other fluorinated compounds, such as 4-fluorocinnamic acid.

Supramolecular Chemistry and Self-Assembly Studies

The carboxylic acid group of this compound is capable of forming hydrogen bonds, a key interaction in supramolecular chemistry and self-assembly. The bromine and fluorine atoms could also participate in halogen bonding, another important non-covalent interaction that can direct the formation of specific supramolecular architectures.

While these characteristics make this compound a theoretically interesting candidate for such studies, there are no specific research articles available that describe its use in supramolecular chemistry or self-assembly. Research in this field has explored the self-assembly of other halogenated molecules, for example, using bromanilic acid (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) to form one-dimensional supramolecular tapes. rsc.org

Fundamental Biochemical and Bioorganic Research (Mechanistic Focus)

Cinnamic acid and its derivatives are well-known for their roles in various biological processes, making them subjects of interest in biochemical and bioorganic research. jocpr.com

Studies on Enzyme-Substrate Binding Mechanisms and Enzyme Inhibition Kinetics

Cinnamic acid derivatives are known to interact with a variety of enzymes, and studies on their binding mechanisms and inhibition kinetics are common. For example, derivatives of cinnamic acid have been investigated as inhibitors of enzymes like angiotensin-converting enzyme (ACE). nih.gov The specific substituents on the phenyl ring can greatly influence the inhibitory activity.

Despite this, there is a lack of published research specifically investigating this compound in the context of enzyme-substrate binding or enzyme inhibition kinetics. While it is plausible that this compound could be synthesized and tested for such activities, the data is not currently available in the public domain.

Microbial Biodegradation Mechanism Studies

While specific studies on the microbial biodegradation of this compound are not extensively documented, research on structurally similar compounds, such as 4-fluorocinnamic acid (4-FCA), provides a robust model for its likely metabolic fate in microbial systems. Studies have shown that a consortium of two bacterial strains, Arthrobacter sp. strain G1 and Ralstonia sp. strain H1, can achieve the complete mineralization of 4-FCA. nih.govrug.nl

The proposed degradation pathway begins with Arthrobacter sp. strain G1, which metabolizes the side chain of 4-FCA. nih.govresearchgate.net This process occurs via a β-oxidation mechanism, initiated by the activation of the molecule to its coenzyme A (CoA) thioester, 4-fluorocinnamoyl-CoA. nih.govrug.nlnih.gov Subsequent enzymatic reactions, including hydration, dehydrogenation, and thiolytic cleavage, shorten the side chain by two carbons, yielding 4-fluorobenzoic acid (4-FBA) and utilizing the cleaved side chain for growth. nih.govresearchgate.net A minor side product, 4-fluoroacetophenone, is also sometimes formed. researchgate.net

The intermediate, 4-FBA, is then degraded by Ralstonia sp. strain H1. rug.nlresearchgate.net This strain is responsible for the cleavage of the aromatic ring, which proceeds via 4-fluorocatechol (B1207897) and a subsequent ortho-cleavage pathway, leading to complete mineralization and the release of fluoride (B91410) ions. nih.govresearchgate.netnih.gov The synergistic action of this consortium demonstrates a plausible pathway for the breakdown of halogenated cinnamic acids. nih.gov

Table 1: Key Enzymes and Intermediates in the Biodegradation of 4-Fluorocinnamic Acid

| Step | Organism | Key Enzyme/Process | Intermediate(s) | Final Product(s) |

|---|---|---|---|---|

| Side-chain degradation | Arthrobacter sp. G1 | 4-fluorocinnamoyl-CoA ligase | 4-fluorocinnamoyl-CoA | 4-Fluorobenzoic acid |

| 4-fluorocinnamoyl-CoA hydratase | 4-fluorophenyl-β-hydroxy propionyl-CoA | |||

| 4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase | 4-fluorophenyl-β-keto propionyl-CoA | |||

| 4-fluorophenyl-β-keto propionyl-CoA thiolase | ||||

| Ring cleavage | Ralstonia sp. H1 | Dioxygenase | 4-Fluorocatechol | Mineralization products (CO₂, H₂O, F⁻) |

Mechanistic Studies on Biocide Potentiation by Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are recognized for their ability to potentiate the activity of conventional biocides, a phenomenon of significant interest in combating antimicrobial resistance. researchgate.netnih.gov Mechanistic studies suggest that the effectiveness of these derivatives is linked to their physicochemical properties, particularly their lipophilicity, which allows them to disrupt bacterial cell membranes. mdpi.com This disruption is thought to facilitate the entry of the primary biocide into the bacterial cytoplasm, thereby enhancing its efficacy. mdpi.com

Research has demonstrated that various cinnamic acid derivatives, including α-fluorocinnamic acid, can potentiate the effects of biocides like lactic acid (LA) and cetyltrimethylammonium bromide (CTAB) against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. researchgate.netmdpi.comcardiff.ac.uk The potentiation is often quantified using the Factional Inhibitory Concentration Index (FICI), where a value of ≤ 1 indicates a synergistic or additive effect. researchgate.netmdpi.com For instance, the combination of α-fluorocinnamic acid with lactic acid was shown to potentiate the biocide's effect against E. coli (FICI = 0.8). mdpi.com The modification of the cinnamic acid side-chain appears crucial for this potentiation activity. mdpi.com

The general mechanism of action for quaternary ammonium (B1175870) compounds (QACs) like CTAB is primarily against Gram-positive bacteria, but higher concentrations are also effective against Gram-negative bacteria. mdpi.com The potentiation by lipophilic cinnamic acid derivatives, such as allyl cinnamate (B1238496), is proposed to be due to their ability to disturb the membrane, easing CTAB's access to the cytoplasm of E. coli. mdpi.com

Table 2: Efficacy of Cinnamic Acid Derivatives in Potentiating Biocides Against Sessile Bacteria

| Biocide | Derivative | Target Bacterium | Log Reduction (CFU·cm⁻²) |

|---|---|---|---|

| Lactic Acid (LA) | Allyl Cinnamate | E. coli | 2.98 ± 0.76 |

| CTAB | Allyl Cinnamate | E. coli | 2.20 ± 0.07 |

Role as Intermediate or Precursor in Complex Organic Synthesis

This compound serves as a valuable precursor in complex organic synthesis due to its array of functional groups. The core structure, comprising a carboxylic acid, an alkene double bond, and a polysubstituted aromatic ring, offers multiple sites for chemical modification.

The alkene bond can undergo a variety of addition reactions. A classic example for cinnamic acids is electrophilic addition, such as bromination, which can proceed stereospecifically to yield dibromo derivatives. rsc.org This reactivity allows for the introduction of new functional groups across the double bond.

Furthermore, the halogen substituents on the phenyl ring make it an ideal substrate for modern cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions would enable the formation of new carbon-carbon or carbon-heteroatom bonds at the bromine-substituted positions, allowing for the construction of complex molecular architectures. The fluorine atom, generally more stable, would remain, imparting its unique electronic properties to the final molecule. The carboxylic acid group can be readily converted into other functional groups like esters, amides, or alcohols, further expanding its synthetic utility.

Analytical Chemistry Applications beyond Identification

Beyond its basic identification, this compound has important applications in the field of analytical chemistry, particularly in method development and as a reference standard.

Development of Analytical Methods for Detection in Complex Matrices

The detection and quantification of this compound in complex matrices, such as environmental samples or microbial broth from biodegradation studies, necessitate the development of robust analytical methods. researchgate.net High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, often coupled with a Diode-Array Detector (DAD) for UV-Vis spectral analysis or a Mass Spectrometer (MS) for more definitive identification and quantification. nih.govrug.nl

Method development would involve optimizing several parameters:

Stationary Phase: A C18 reversed-phase column is typically suitable for separating moderately polar compounds like cinnamic acid derivatives.

Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

Detection: The conjugated system of the cinnamic acid structure provides a strong chromophore for UV detection. For higher sensitivity and selectivity, especially in complex matrices, LC-MS or LC-MS/MS would be employed, monitoring for the specific mass-to-charge ratio of the parent ion and its characteristic fragments.

Studies on its Role as a Standard in Analytical Techniques

In quantitative analytical chemistry, the availability of a pure, well-characterized reference standard is paramount. This compound serves this critical role for any study aiming to measure its concentration accurately.

Its functions as a standard include:

Calibration: A series of solutions with known concentrations of the standard are analyzed to generate a calibration curve, which plots the instrument response against concentration. This curve is then used to determine the concentration of the compound in unknown samples.

Quality Control: The standard is used to prepare quality control (QC) samples, which are run alongside experimental samples to ensure the accuracy and precision of the analytical run.

Method Validation: During the development and validation of a new analytical method, the standard is used for spiking experiments. A known amount of the standard is added to a blank matrix (e.g., clean water or sterile growth medium) to assess the method's recovery rate and to investigate potential matrix effects that could suppress or enhance the analytical signal.

常见问题

Basic Research Questions

Q. What are the standard synthesis protocols for 2,5-Dibromo-4-fluorocinnamic acid, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves halogenation of fluorocinnamic acid precursors. Evidence suggests using a palladium-catalyzed cross-coupling reaction or direct bromination under controlled temperatures (e.g., 0–25°C) with N-bromosuccinimide (NBS) as a brominating agent . Optimization strategies include:

- Varying solvent polarity (e.g., DMF vs. THF) to improve solubility of intermediates.

- Adjusting stoichiometric ratios of bromine sources to precursor (1:2 molar ratio recommended).

- Monitoring reaction progress via TLC or HPLC to minimize side products.

Q. What spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., bromine and fluorine positions) and trans-configuration of the cinnamic acid backbone .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Melting Point Analysis : Compare observed mp (e.g., 195–223°C for analogous bromo-fluorocinnamic acids) to literature values to assess crystallinity .

Q. How should this compound be stored to maintain stability, and what are the decomposition products under accelerated aging conditions?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon) to prevent oxidative degradation .

- Stability Testing : Conduct accelerated aging studies at 40°C/75% relative humidity for 4 weeks. Monitor decomposition via GC-MS, which may reveal debrominated products (e.g., mono-bromo derivatives) or hydrolyzed fluorobenzoic acids .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Bromine (σ = 0.39) and fluorine (σ = 0.06) direct electrophilic substitution and stabilize transition states in Suzuki-Miyaura couplings. Use DFT calculations to map charge distribution and predict regioselectivity .

- Experimental Validation : Compare reaction rates with non-halogenated analogs using kinetic studies (e.g., UV-Vis monitoring). Fluorine’s ortho/para-directing effects may enhance meta-bromine reactivity .

Q. What computational modeling approaches can predict the binding affinity of this compound with biological targets like enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with cyclooxygenase-2 (COX-2) or kinase targets. Prioritize halogen bonding between bromine and backbone carbonyl groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen-bond occupancy and binding free energy (MM-PBSA) .

Q. What strategies resolve discrepancies in bioactivity data for this compound across different in vitro assays?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay) to account for cytotoxicity .

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration, incubation time). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。